molecular formula C25H20Br2F3N5O2 B334125 [3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

[3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B334125
M. Wt: 639.3 g/mol
InChI Key: IQOBNXCOSMQTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, trifluoromethyl, and methoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce the aryl groups into the pyrazolo[1,5-a]pyrimidine core . This reaction is carried out under mild conditions using palladium catalysts and boronic acids or esters as coupling partners.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, [3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE has shown potential as a therapeutic agent. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties . The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-BROMO-5-(4-BROMOPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl and methoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20Br2F3N5O2

Molecular Weight

639.3 g/mol

IUPAC Name

[3-bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H20Br2F3N5O2/c1-37-19-5-3-2-4-18(19)33-10-12-34(13-11-33)24(36)22-21(27)23-31-17(15-6-8-16(26)9-7-15)14-20(25(28,29)30)35(23)32-22/h2-9,14H,10-13H2,1H3

InChI Key

IQOBNXCOSMQTSZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=C(C=C5)Br)C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN4C(=CC(=NC4=C3Br)C5=CC=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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